molecular formula C2HBrN4 B6174517 3-bromo-1,2,4,5-tetrazine CAS No. 2396594-00-4

3-bromo-1,2,4,5-tetrazine

Cat. No. B6174517
M. Wt: 161
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-1,2,4,5-tetrazine (3-Br-1,2,4,5-Tet) is a heterocyclic aromatic compound that has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and materials science. It is a highly reactive molecule due to its strained five-membered ring structure and its ability to undergo a variety of transformations, including cycloadditions, radical reactions, and rearrangements. The unique properties of 3-Br-1,2,4,5-Tet make it an attractive target for research and development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 3-bromo-1,2,4,5-tetrazine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.

Starting Materials
2,4-dinitroaniline, sodium azide, sodium hydroxide, hydrobromic acid, acetic acid, ethanol

Reaction
Step 1: Reduction of 2,4-dinitroaniline to 2,4-diaminoaniline using sodium dithionite in the presence of sodium hydroxide, Step 2: Diazotization of 2,4-diaminoaniline with sodium nitrite and hydrochloric acid to form 2,4-diazidoaniline, Step 3: Reduction of 2,4-diazidoaniline to 2,4-diaminoaniline using sodium dithionite in the presence of sodium hydroxide, Step 4: Reaction of 2,4-diaminoaniline with acetic acid and hydrobromic acid to form 3-bromo-1,2,4,5-tetrazine, Step 5: Purification of the final product through recrystallization from ethanol

Scientific Research Applications

3-Br-1,2,4,5-Tet has been studied extensively for its potential applications in various scientific fields. In organic chemistry, it has been used as a reagent in the synthesis of a wide range of compounds, including polymers, heterocycles, and organometallic complexes. In medicinal chemistry, it has been used as a starting material for the synthesis of a variety of drugs, including antibiotics and anti-cancer agents. In materials science, it has been used as a building block for the synthesis of nanomaterials and polymeric materials.

Mechanism Of Action

The unique reactivity of 3-Br-1,2,4,5-Tet is due to its strained five-membered ring structure and its ability to undergo a variety of transformations, including cycloadditions, radical reactions, and rearrangements. The most common reaction is the [4+2] cycloaddition reaction, which involves the addition of two molecules of 3-Br-1,2,4,5-Tet to form a six-membered ring. This reaction is commonly used in organic synthesis to form heterocycles and organometallic complexes.

Biochemical And Physiological Effects

3-Br-1,2,4,5-Tet has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that 3-Br-1,2,4,5-Tet can act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP). In addition, it has been shown to have anti-inflammatory and anti-cancer activities in animal models.

Advantages And Limitations For Lab Experiments

The unique properties of 3-Br-1,2,4,5-Tet make it an attractive target for research and development. Its high reactivity and wide range of transformations make it a useful reagent for organic synthesis, while its biochemical and physiological effects make it a potential drug target. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its tendency to form explosive mixtures with oxidizing agents.

Future Directions

The potential applications of 3-Br-1,2,4,5-Tet are numerous and wide-ranging. Some potential future directions include the development of new synthetic methods for its synthesis, the exploration of its potential as a drug target, and the development of new materials based on its structure. In addition, further research is needed to better understand its biochemical and physiological effects and to develop methods for its safe and efficient use in laboratory experiments.

properties

CAS RN

2396594-00-4

Product Name

3-bromo-1,2,4,5-tetrazine

Molecular Formula

C2HBrN4

Molecular Weight

161

Purity

95

Origin of Product

United States

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